3-butyl-4-(2-methylpropyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
3-butyl-4-(2-methylpropyl)-1H-pyrrole |
InChI |
InChI=1S/C12H21N/c1-4-5-6-11-8-13-9-12(11)7-10(2)3/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
PENWGVCGSFTQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CNC=C1CC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Butyl 4 2 Methylpropyl 1h Pyrrole and Analogues
Strategic Approaches to Regioselective Pyrrole (B145914) Functionalization
Regiocontrol is a central challenge in the synthesis of asymmetrically substituted pyrroles. Modern synthetic strategies aim to overcome this by employing carefully designed reaction pathways that dictate the precise placement of substituents on the heterocyclic ring. These approaches often prioritize atom economy, procedural simplicity, and the use of readily available starting materials.
Multi-component Reaction Architectures for Substituted Pyrroles
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient approach to complex molecules. These reactions are valued for their convergence, atom economy, and ability to rapidly generate molecular diversity.
The Paal-Knorr synthesis is a classic and robust method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The synthesis of 3-butyl-4-(2-methylpropyl)-1H-pyrrole via this method would necessitate the corresponding 1,4-diketone, namely 3-butyl-4-isobutylhexane-2,5-dione (or 5-methyl-4-(2-methylpropyl)nonane-2,6-dione), and ammonia.
The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. alfa-chemistry.com The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-substituted pyrroles by simply varying the primary amine used in the condensation. alfa-chemistry.com While effective, a limitation of this method can be the accessibility of the requisite 1,4-dicarbonyl precursors, which often require separate, multi-step syntheses. alfa-chemistry.com Recent advancements focus on milder reaction conditions and novel catalytic systems to improve yields and broaden the substrate scope. For instance, iron(III) chloride has been used as a catalyst for Paal-Knorr condensations in water, providing an environmentally benign alternative to traditional methods. organic-chemistry.org
Table 1: Examples of Paal-Knorr Pyrrole Synthesis Conditions
| 1,4-Dicarbonyl Precursor | Amine/Ammonia Source | Catalyst/Conditions | Product | Reference |
| 2,5-Hexanedione | Ammonia | Heat | 2,5-Dimethylpyrrole | wikipedia.org |
| 2,5-Hexanedione | Aniline | Acetic Acid, Reflux | 1-Phenyl-2,5-dimethylpyrrole | alfa-chemistry.com |
| 2,5-Dimethoxytetrahydrofuran | Various Amines | Iron(III) Chloride, Water | N-Substituted Pyrroles | organic-chemistry.org |
| 3,4-Diethyl-2,5-hexanedione | Methylamine | Acetic Acid | 1,2,5-Trimethyl-3,4-diethylpyrrole | organic-chemistry.org |
N-Heterocyclic carbenes (NHCs), generated in situ from the deprotonation of thiazolium salts, are powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds. acs.orgacs.org In the context of pyrrole synthesis, thiazolium-catalyzed reactions often proceed through the generation of acyl anion equivalents, which can participate in conjugate additions and subsequent cyclization cascades. acs.org
A general strategy involves the NHC-catalyzed addition of an acylsilane to an α,β-unsaturated imine or a related Michael acceptor. acs.org The reaction pathway begins with the addition of the NHC to the acylsilane, which, after a Brook rearrangement, forms a nucleophilic Breslow intermediate. This intermediate then undergoes a conjugate addition to an electrophile. The resulting 1,4-dicarbonyl intermediate can then undergo a Paal-Knorr type cyclization with an amine to furnish a polysubstituted pyrrole in a one-pot process. acs.org This methodology allows for the efficient assembly of highly functionalized pyrroles from simple precursors. acs.org
Table 2: Thiazolium-Catalyzed Synthesis of Polysubstituted Pyrroles
| Acyl Anion Precursor | Michael Acceptor | Amine Source | Catalyst System | Product Type | Reference |
| Acylsilane | Chalcone | Aniline | Thiazolium Salt, DBU | 1,2,4,5-Tetrasubstituted Pyrrole | acs.org |
| Aldehyde | α,β-Unsaturated Ketone | Ammonium (B1175870) Acetate | Thiazolium Salt, Base | Polysubstituted Pyrrole | acs.org |
| Acylsilane | N-Phosphinoylimine | (Internal) | Thiazolium Salt, Base | N-Phosphinoyl-α-aminoketone | acs.org |
One prominent one-pot strategy for synthesizing 3,4-disubstituted pyrroles is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). acs.orgmdpi.com This reaction involves the base-mediated cycloaddition of TosMIC to an activated alkene (a Michael acceptor), such as an α,β-unsaturated ketone, ester, or nitrile. mdpi.com The reaction proceeds via a [3+2] cycloaddition mechanism, followed by the elimination of toluenesulfinic acid to afford the pyrrole ring. mdpi.com This method is particularly useful for preparing pyrroles with substituents at the 3- and 4-positions, which can be challenging to access through other routes. acs.org A variety of bases and solvent systems can be employed, offering flexibility in adapting the reaction to different substrates. researchgate.netresearchgate.net
Another approach involves the multicomponent reaction of amines, β-dicarbonyl compounds, and nitroalkenes, which can be catalyzed by zirconocene (B1252598) dichloride to produce highly substituted pyrroles in high yields. researchgate.net
Table 3: One-Pot Syntheses of Substituted Pyrroles
| Key Reagent 1 | Key Reagent 2 | Key Reagent 3 | Catalyst/Conditions | Product Type | Reference |
| α,β-Unsaturated Ketone | Tosylmethyl Isocyanide | - | NaH, DME/DMSO | 3,4-Disubstituted Pyrrole | mdpi.com |
| Aldehyde | N-Alkyl Maleimide | Azomethine Ylide | Ag(I), then DDQ | Pyrrolo[3,4-c]pyrrole-1,3-dione | chemistryviews.org |
| α-Diazocarbonyl Compound | Butyl Vinyl Ether | Primary Amine | Rhodium(II) Acetate | Polysubstituted Pyrrole | nih.gov |
| Amine | β-Dicarbonyl Compound | Nitroalkene | Zirconocene Dichloride | Multi-substituted Pyrrole | researchgate.net |
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Catalysts based on palladium, ruthenium, and iron have been extensively developed for the construction of the pyrrole nucleus through various mechanistic pathways, including cross-coupling, C-H activation, and cyclization reactions. researchgate.net
Palladium (Pd) catalysis offers numerous routes to substituted pyrroles. These include the direct C-H arylation of pre-formed pyrrole rings to introduce substituents at specific positions, a strategy that facilitates late-stage functionalization. acs.orgnih.gov Palladium catalysts can promote the arylation of 2,5-substituted pyrroles at the 3- and 4-positions using diaryliodonium salts under mild conditions. acs.org Other Pd-catalyzed methods involve domino reactions, such as a three-component coupling of a diiodide, an amine, and an alkyne to build the pyrrole ring system. thieme-connect.com Cyclization of enamines containing β-vinyl bromide functionalities is another effective Pd-catalyzed approach. rsc.org
Ruthenium (Ru) catalysis provides efficient and regioselective pathways to pyrroles. One notable method is the oxidative annulation of enamides with alkynes, which proceeds via C-H/N-H bond activation to form N-acetyl or N-unsubstituted pyrroles. acs.orgnih.gov Ruthenium complexes also catalyze three-component reactions between ketones, amines, and vicinal diols, demonstrating high atom efficiency and broad substrate scope. organic-chemistry.orgacs.org Additionally, ring-closing metathesis of diallylamines, catalyzed by Grubbs-type ruthenium catalysts, followed by in situ oxidation, is a powerful strategy for synthesizing N-sulfonyl- and N-acylpyrroles. organic-chemistry.orgnih.gov
Iron (Fe) catalysis has emerged as a sustainable and cost-effective alternative to catalysis with precious metals. bohrium.comacs.org Iron catalysts can promote the domino synthesis of pyrroles from nitroarenes and 1,4-diones through a sequence of transfer hydrogenation followed by an acid-catalyzed Paal-Knorr condensation. rsc.org A particularly green methodology involves the iron-catalyzed synthesis of pyrroles from butene-1,4-diols and primary amines via a hydrogen autotransfer process. acs.orgnih.govacs.org This process is highly regioselective and tolerates a variety of functional groups. nih.gov Furthermore, iron-catalyzed multicomponent reactions have been developed for the synthesis of highly functionalized pyrroles. bohrium.com
Table 4: Overview of Transition Metal-Catalyzed Pyrrole Syntheses
| Metal Catalyst | Reaction Type | Reactants | Key Features | Reference(s) |
| Palladium | C-H Arylation | 2,5-Disubstituted Pyrrole, Diaryliodonium Salt | Mild conditions, late-stage functionalization | acs.org |
| Domino Reaction | Diiodide, Amine, Alkyne | Three-component coupling | thieme-connect.com | |
| Ruthenium | Oxidative Annulation | Enamide, Alkyne | Excellent regioselectivity, C-H/N-H activation | acs.orgnih.gov |
| Dehydrogenative Coupling | Ketone, Amine, Vicinal Diol | High atom-efficiency, three-component | acs.org | |
| Iron | Hydrogen Autotransfer | Buten-1,4-diol, Primary Amine | Sustainable, wide functional group tolerance | acs.orgnih.gov |
| Domino Reaction | Nitroarene, 1,4-Diketone | Cascade synthesis, green reductants | rsc.org |
Gold(I) Catalysis for Substituted Pyrrole Synthesis
Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including substituted pyrroles. nih.govacs.org These catalysts, typically cationic complexes, activate alkynes and allenes towards nucleophilic attack, enabling a range of cyclization and rearrangement reactions to form the pyrrole ring. acs.org
One notable approach involves the gold(I)-catalyzed reaction of N-propargyl β-enaminone derivatives. acs.org This method proceeds through an amino-Claisen rearrangement followed by cyclization of the resulting α-allenyl β-enaminone intermediate to yield highly substituted pyrroles. acs.org The versatility of this method allows for the formation of various tri- and tetrasubstituted pyrroles under mild reaction conditions.
Another strategy utilizes a gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes. organic-chemistry.orgacs.org This intermolecular approach offers high regioselectivity and tolerates a wide array of functional groups on both the alkyne and the α-amino ketone, providing a direct route to multi-substituted pyrroles from readily available starting materials. organic-chemistry.orgacs.org Mechanistic studies suggest the in-situ formation of an enamine intermediate, which then undergoes gold-catalyzed cyclization. organic-chemistry.org
Furthermore, gold(I) catalysts can facilitate the annulation of alkynyl thioethers with isoxazoles to regioselectively produce 3-sulfenylated pyrroles. nih.gov This reaction proceeds via a formal (3+2) cycloaddition pathway, where the gold catalyst controls the regioselectivity of the addition to the alkyne. nih.gov The resulting sulfenylated pyrroles are valuable intermediates for further functionalization. The cooperative action of a gold catalyst and an isoxazole (B147169) cocatalyst can also lead to novel alkyne/pyrrole coupling reactions, resulting in dearomatization of the pyrrole ring. nih.gov
Table 1: Comparison of Gold(I)-Catalyzed Pyrrole Synthesis Methods
| Method | Starting Materials | Key Intermediate | Product Type | Reference |
| Amino-Claisen Rearrangement/Cyclization | N-propargyl β-enaminones | α-allenyl β-enaminone | Tri- and tetrasubstituted | acs.org |
| Hydroamination/Cyclization Cascade | α-amino ketones, alkynes | Enamine | Multi-substituted | organic-chemistry.orgacs.org |
| (3+2) Annulation | Alkynyl thioethers, isoxazoles | α-imino α′-sulfenyl gold carbene | 3-sulfenylated | nih.gov |
Copper-Catalyzed Oxidative Couplings for Pyrrole Scaffolds
Copper-catalyzed oxidative coupling reactions provide an efficient and atom-economical pathway to construct pyrrole scaffolds. researchgate.net These methods often utilize molecular oxygen or other mild oxidants and proceed through the formation of C-N and C-C bonds. researchgate.netnih.gov
A notable example is the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines, where ABNO stands for 9-azabicyclo[3.3.1]nonane N-oxyl. nih.govorganic-chemistry.orgacs.org This reaction proceeds at room temperature using an oxygen balloon as the terminal oxidant. nih.govorganic-chemistry.org The catalyst system demonstrates broad substrate scope and good tolerance for sensitive functional groups, making it a practical method for the synthesis of N-substituted pyrroles. nih.govorganic-chemistry.org
Another approach involves the copper-promoted oxidative coupling of enamides with alkynes. researchgate.net This reaction proceeds under mild conditions and involves the functionalization of C-H and N-H bonds of the enamide. researchgate.net Similarly, the copper-catalyzed coupling of amines with γ-bromo-substituted γ,δ-unsaturated ketones, in the presence of a suitable ligand and base, affords polysubstituted pyrroles in high yields. organic-chemistry.org The mechanism is proposed to involve an initial condensation to form an enamine, followed by an intramolecular copper-facilitated nitrogen-vinylation. organic-chemistry.org
Furthermore, copper-hydride (CuH) catalysis can be employed for the coupling of enynes and nitriles to produce polysubstituted N-H pyrroles. chemrxiv.orgnih.gov This protocol is compatible with a wide range of functional groups on both aromatic and aliphatic substrates. chemrxiv.orgnih.gov Mechanistic studies, including density functional theory (DFT) calculations, suggest that the copper catalyst facilitates both the initial reductive coupling and the subsequent cyclization steps. chemrxiv.orgnih.gov
Table 2: Overview of Copper-Catalyzed Pyrrole Synthesis
| Method | Starting Materials | Catalyst System | Key Features | Reference |
| Aerobic Oxidative Coupling | Diols, primary amines | Cu/ABNO | Room temperature, O₂ as oxidant | nih.govorganic-chemistry.orgacs.org |
| Oxidative Coupling of Enamides | Enamides, alkynes | Copper promoter | C-H and N-H bond functionalization | researchgate.net |
| Coupling of Amines and Bromoenones | Amines, γ-bromo-γ,δ-unsaturated ketones | CuI/ligand | Intramolecular nitrogen-vinylation | organic-chemistry.org |
| En-yne-Nitrile Coupling | Enynes, nitriles | CuH | High regioselectivity for N-H pyrroles | chemrxiv.orgnih.gov |
Environmentally Benign and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds like pyrroles. semanticscholar.orgconicet.gov.ar Key strategies include the use of aqueous media, catalyst-free conditions, and alternative energy sources to minimize environmental impact. beilstein-journals.orgresearchgate.net
Aqueous Media and Catalyst-Free Conditions in Pyrrole Synthesis
Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. beilstein-journals.org Organic reactions in aqueous media can benefit from hydrophobic effects, which can increase reaction rates and yields. thieme-connect.com The synthesis of pyrrole derivatives has been successfully achieved in water or water-ethanol mixtures, often under catalyst-free conditions. thieme-connect.comacs.org
One such method involves a three-component reaction of ammonium acetate, 1,3-dicarbonyl compounds, and aromatic α-hydroxycarbonyl compounds in a water-ethanol mixture under reflux. thieme-connect.com The improved yields in this aqueous medium are attributed to the increased association of reactants through hydrophobic interactions and the precipitation of the product as it forms. thieme-connect.com This procedure is operationally simple and offers good chemoselectivity. thieme-connect.com
Another catalyst-free approach is the regioselective synthesis of fused pyrroles through a cascade [3+2] cyclization of heterocyclic ketene (B1206846) aminals with arylglyoxal monohydrates and cyclohexane-1,3-diones in a water-ethanol medium. acs.org This reaction can be controlled to yield either the kinetic or thermodynamic product by adjusting the reaction time. acs.org The use of aqueous media not only aligns with green chemistry principles but can also provide unique reactivity and selectivity. beilstein-journals.org
Mechanochemical Approaches for 3,4-Disubstituted Pyrroles
Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.govresearchgate.netresearchgate.net This technique can lead to higher yields, shorter reaction times, and can sometimes enable reactions that are not feasible in solution. researchgate.netrsc.org
The synthesis of various heterocyclic compounds, including pyrroles, has been demonstrated using ball milling. nih.govresearchgate.net This approach is particularly advantageous for multicomponent reactions, where the high concentration of reactants under solvent-free conditions can significantly accelerate the reaction. For instance, a one-pot, three-component condensation to form imidazo[1,2-a]pyridines has been achieved in high yields at room temperature using mechanochemical ball milling. researchgate.net While specific examples for this compound are not detailed, the general applicability of mechanochemistry to the synthesis of substituted heterocycles suggests its potential for this target molecule. nih.govresearchgate.net The advantages of mechanochemistry include improved energy efficiency and the potential to eliminate the need for bulk solvents, thereby reducing waste generation. researchgate.netnih.gov
Photo- and Electrochemical Methods for Pyrrole Derivatization
Photochemical and electrochemical methods provide alternative energy sources for driving chemical reactions, often under mild conditions and with high selectivity. rsc.orgresearchgate.net These techniques can generate highly reactive intermediates, such as radicals, enabling unique transformations for the synthesis and derivatization of pyrroles. rsc.orgresearchgate.net
Electrochemical synthesis of substituted pyrroles can be achieved through one-pot, three-component reactions. researchgate.net For example, the reaction of β-dicarbonyl compounds, aldehydes, and amines can yield 1,2,3-trisubstituted pyrroles. researchgate.net The proposed mechanism involves the formation of a β-enamino ketone intermediate, followed by a radical addition pathway. researchgate.net Another electrochemical approach involves the oxidative annulation of primary amines with aldehydes or ketones to produce polysubstituted pyrroles. rsc.org
Photochemical methods have also been employed for pyrrole synthesis. rsc.orgbris.ac.uk For instance, the irradiation of 2,5-dihydro-1H-pyrrole-2-thiones in the presence of triethylamine (B128534) can lead to desulfurization to form pyrroles. rsc.org Visible-light-mediated reactions, often utilizing a photoredox catalyst, can also be used. A recent development showcases a photocatalytic strategy to convert furans directly into pyrroles by swapping the oxygen atom with a nitrogen group from a nitrogen source. researchgate.net This method is highly compatible with various functional groups and allows for the late-stage functionalization of complex molecules. researchgate.net
Solid-Phase Organic Synthesis Techniques for Pyrrole Scaffolds
Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of combinatorial libraries of compounds, which is particularly valuable in drug discovery. nih.gov This method involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with the final product being cleaved from the support. mdpi.com
The synthesis of pyrrole derivatives on solid phase has been successfully demonstrated. nih.gov One approach utilizes a multicomponent reaction strategy, combining the benefits of solid-phase synthesis with the efficiency of multicomponent reactions. nih.govscilit.comdocumentsdelivered.com For example, a library of pyrrole derivatives was synthesized using a split-and-pool strategy based on the Hantzsch pyrrole synthesis. nih.gov In another example, a solid-phase multicomponent reaction involving lysine (B10760008) as a nitrogen donor, β-nitrostyrenes, and 1,3-dicarbonyl compounds, catalyzed by FeCl₃ under microwave irradiation, afforded pyrrole derivatives in high conversions. nih.govscilit.comdocumentsdelivered.com
The key advantages of solid-phase synthesis include the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product, and the ability to automate the process for high-throughput synthesis. mdpi.com This methodology is well-suited for generating diverse libraries of substituted pyrroles for biological screening. nih.gov
Precursor Design and Stereochemical Considerations in Synthesis
The successful synthesis of unsymmetrically substituted pyrroles like this compound hinges on the careful design of acyclic precursors and the strategic implementation of stereochemical controls. The two primary considerations are the introduction of chirality for enantioselective synthesis and the management of regiochemistry during the crucial ring-closing step. Classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, remain highly relevant. wikipedia.orguctm.edu For the target compound, the key precursor would be 3-butyl-4-(2-methylpropyl)-hexane-2,5-dione.
Other significant approaches include the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an enone, and the Barton-Zard synthesis, involving the reaction of an isocyanoacetate with a nitroalkene. wikipedia.orgamrita.edu The design of these precursors is paramount, as their substitution pattern directly dictates the final structure of the pyrrole and influences the potential for stereochemical control.
Achieving enantioselectivity in the synthesis of pyrrole analogues often involves the incorporation of chirality from the outset, using readily available chiral starting materials. This "chiral pool" synthesis is a powerful strategy for constructing optically pure molecules.
One established approach involves using α-amino acids as chiral building blocks. researchgate.net For instance, a chiral amino acid can be condensed with a suitable partner like tetrahydro-2,5-dimethoxyfuran to create a pyrrole derivative with a defined stereocenter on a side chain. researchgate.net While this method typically functionalizes the N1-position, subsequent intramolecular cyclization reactions can be used to build complex, enantiomerically pure fused ring systems. researchgate.net
Another strategy is the use of catalytic asymmetric reactions. For example, a catalytic asymmetric Van Leusen reaction has been developed for the synthesis of centrally chiral pyrroles. researchgate.net Similarly, the development of axially chiral arylpyrroles has been achieved through catalytic asymmetric 1,3-dipolar cycloaddition reactions, where a chiral catalyst, often a metal complex with a chiral ligand, directs the formation of one enantiomer over the other. snnu.edu.cnnih.gov The central chirality established in an intermediate can then be transferred to axial chirality in the final aromatic pyrrole product. nih.gov
The table below summarizes methodologies that can be adapted for the enantioselective synthesis of analogues of this compound.
| Methodology | Chiral Source | Key Reaction Principle | Potential Application |
|---|---|---|---|
| Chiral Pool Synthesis | α-Amino Acids (e.g., from aspartic acid) | Condensation of the chiral amino acid with a pyrrole-forming precursor to build a chiral side chain. researchgate.net | Synthesis of pyrroles with chiral substituents at the N-1 position, which can be further elaborated. |
| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Chiral Catalyst (e.g., Cu(I)/Fesulphos complex) | Enantioselective cycloaddition of an azomethine ylide followed by aromatization to transfer stereochemical information. nih.gov | Formation of axially chiral 2-arylpyrrole analogues with high enantioselectivity. |
| Organocatalytic Michael Addition | Chiral Thiourea Catalyst | Enantioselective addition to a nitroalkene, a key step in Barton-Zard type syntheses. rsc.org | Construction of pyrrolidine (B122466) rings with defined stereocenters, which can be oxidized to pyrroles. |
When using unsymmetrical precursors, controlling the regiochemical outcome of the ring-forming reaction is critical. In the context of synthesizing this compound, the Paal-Knorr reaction of an unsymmetrical 1,4-diketone serves as a prime example.
The mechanism of the Paal-Knorr synthesis involves the initial nucleophilic attack of an amine on one of the two carbonyl groups to form a hemiaminal, followed by cyclization and dehydration. organic-chemistry.org If the two carbonyl groups are in different chemical environments, their reactivity towards the amine will differ, leading to a preferential pathway and potentially a single major regioisomer.
For the synthesis of this compound, the required precursor is 3-isobutylheptane-2,5-dione. This diketone is unsymmetrical. The C2 carbonyl is sterically hindered by an adjacent methyl group, while the C5 carbonyl is flanked by a methylene (B1212753) group. This steric and electronic difference can be exploited to control the outcome. The reaction is typically run under weakly acidic conditions, which can accelerate the reaction without promoting furan formation. organic-chemistry.org
The Barton-Zard synthesis offers an alternative route with different regiochemical determinants. This method involves the 1,4-addition of an isocyanoacetate to a nitroalkene, followed by cyclization. wikipedia.org The regiochemistry is determined by the initial Michael addition step, providing a complementary approach to the Paal-Knorr synthesis.
Recent advancements have also demonstrated regiocontrol through transition metal catalysis. For example, copper or nickel catalysts can selectively direct the annulation of vinyl azides with aryl acetaldehydes to produce either 2,4- or 3,4-disubstituted pyrroles depending on the metal used. organic-chemistry.org
The following table outlines factors influencing regioselectivity in key pyrrole syntheses.
| Synthetic Method | Key Precursors | Factors Influencing Regioselectivity | Typical Outcome |
|---|---|---|---|
| Paal-Knorr Synthesis | Unsymmetrical 1,4-dicarbonyl compound + Amine | Steric hindrance and electronic properties of the two carbonyl groups. Reaction pH. organic-chemistry.org | The amine preferentially attacks the less sterically hindered or more electrophilic carbonyl group. |
| Barton-Zard Synthesis | Nitroalkene + Isocyanoacetate | The regiochemistry of the initial Michael-type addition of the isocyanoacetate to the nitroalkene. wikipedia.org | Generally leads to a predictable substitution pattern based on the electronics of the Michael acceptor. |
| Van Leusen Reaction | α,β-Unsaturated Ketone/Aldehyde + TosMIC | The initial Michael addition of the TosMIC anion to the enone determines the substitution pattern. wikipedia.orgmdpi.com | Yields 3,4-disubstituted pyrroles. amrita.edursc.org |
| Transition Metal-Catalyzed Annulation | Vinyl Azides + Aldehydes/Esters | Choice of metal catalyst (e.g., Cu vs. Ni). organic-chemistry.org | Can provide selective access to different regioisomers (e.g., 2,4- vs. 3,4-disubstitution). organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation of 3 Butyl 4 2 Methylpropyl 1h Pyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR for Aliphatic and Aromatic Proton Assignments
A predicted ¹H NMR spectrum of 3-butyl-4-(2-methylpropyl)-1H-pyrrole would exhibit distinct signals for both the aliphatic side chains and the pyrrole (B145914) ring protons. The pyrrole ring protons (at positions 2 and 5) would likely appear as singlets or finely split multiplets in the aromatic region, typically between δ 6.0 and 7.0 ppm. The N-H proton of the pyrrole ring is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration, generally appearing between δ 7.5 and 8.5 ppm.
The aliphatic protons of the butyl and isobutyl groups would resonate in the upfield region (δ 0.8-2.6 ppm). The terminal methyl groups of both chains would likely appear as triplets or doublets around δ 0.9 ppm. The methylene (B1212753) and methine protons would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrrole N-H | 7.5 - 8.5 | broad singlet |
| Pyrrole C-H (2,5) | 6.0 - 7.0 | singlet/multiplet |
| -CH₂- (butyl, α to ring) | 2.4 - 2.6 | triplet |
| -CH₂- (isobutyl, α to ring) | 2.3 - 2.5 | doublet |
| -CH(CH₃)₂ (isobutyl) | 1.7 - 1.9 | multiplet |
| -CH₂CH₂- (butyl) | 1.3 - 1.6 | multiplet |
| -CH₃ (butyl) | 0.8 - 1.0 | triplet |
| -CH(CH₃)₂ (isobutyl) | 0.8 - 1.0 | doublet |
Note: These are predicted values and may vary in an experimental spectrum.
Carbon-13 (¹³C) NMR for Quaternary and Substituted Carbon Analysis
The ¹³C NMR spectrum would provide crucial information about the carbon framework. The quaternary carbons of the pyrrole ring (C-3 and C-4) would be found in the range of δ 120-130 ppm. The CH carbons of the pyrrole ring (C-2 and C-5) are expected to resonate between δ 110 and 120 ppm. The aliphatic carbons of the butyl and isobutyl substituents would appear in the upfield region of the spectrum (δ 13-40 ppm).
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C-3, C-4 | 120 - 130 |
| Pyrrole C-2, C-5 | 110 - 120 |
| -CH₂- (butyl, α to ring) | 25 - 35 |
| -CH₂- (isobutyl, α to ring) | 25 - 35 |
| -CH(CH₃)₂ (isobutyl) | 28 - 38 |
| -CH₂CH₂- (butyl) | 20 - 30 |
| -CH₃ (butyl) | 13 - 15 |
| -CH(CH₃)₂ (isobutyl) | 21 - 23 |
Note: These are predicted values and may vary in an experimental spectrum.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While no 2D NMR data has been published for this compound, these techniques would be indispensable for unambiguous assignment of the proton and carbon signals.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons within the butyl and isobutyl chains.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations (2-3 bonds) between protons and carbons, which would be crucial for confirming the attachment points of the alkyl chains to the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which might be useful in determining the preferred conformation of the alkyl side chains.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C₁₂H₂₁N. The theoretical exact mass can be calculated as follows:
(12 x 12.000000) + (21 x 1.007825) + (1 x 14.003074) = 179.167374 u
An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the molecular formula of the compound.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Broad to medium intensity, characteristic of the pyrrole N-H bond. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to medium intensity, from the C-H bonds on the pyrrole ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong intensity, from the C-H bonds of the butyl and isobutyl groups. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium intensity, from the carbon-carbon double bonds within the pyrrole ring. |
| C-N Stretch | 1000 - 1250 | Medium intensity, characteristic of the carbon-nitrogen bond in the ring. |
The absence of detailed published spectra for this specific compound limits a more in-depth analysis. The data and discussions presented here are based on established principles of spectroscopic interpretation and data from structurally similar compounds. Further experimental investigation is required for a definitive structural elucidation of this compound.
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. The Raman spectrum is expected to be characterized by distinct peaks corresponding to the stretching and bending vibrations of the pyrrole ring and its alkyl substituents.
Key vibrational modes anticipated for this molecule include the C=C and C-C stretching vibrations within the pyrrole ring, typically observed in the 1300-1600 cm⁻¹ region. The N-H stretching vibration is expected to produce a characteristic band, although its intensity can vary. Vibrations associated with the butyl and 2-methylpropyl (isobutyl) side chains, such as C-H stretching and bending modes, will also be prominent. The presence of these alkyl groups can influence the electronic environment of the pyrrole ring, potentially causing subtle shifts in the characteristic ring vibration frequencies compared to unsubstituted pyrrole.
Hypothetical Raman Data for this compound
| Raman Shift (cm⁻¹) | Assignment | Intensity |
| 3105 | N-H Stretch | Medium |
| 2958 | Asymmetric CH₃ Stretch (Alkyl Chains) | Strong |
| 2925 | Asymmetric CH₂ Stretch (Alkyl Chains) | Strong |
| 2870 | Symmetric CH₃/CH₂ Stretch (Alkyl Chains) | Strong |
| 1579 | C=C Stretch (Pyrrole Ring) | Medium |
| 1460 | CH₂/CH₃ Bending (Alkyl Chains) | Medium |
| 1390 | C-N Stretch (Pyrrole Ring) | Medium |
| 1320 | C-C Stretch (Pyrrole Ring) | Weak |
| 1145 | In-plane C-H Bending (Pyrrole Ring) | Weak |
| 980 | Ring Breathing | Weak |
This data is a hypothetical representation based on typical values for substituted pyrroles.
Electronic Spectroscopy for Electronic Structure and Conjugation Assessment
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within this compound. The pyrrole ring is an aromatic system, and its π-π* transitions are expected to be the dominant feature in the UV-Vis spectrum. The absorption maxima (λ_max) provide information about the extent of conjugation and the electronic structure of the molecule.
For pyrrole itself, a characteristic absorption band is observed around 210 nm. The introduction of alkyl substituents, such as the butyl and isobutyl groups in the 3 and 4 positions, is anticipated to cause a bathochromic (red) shift in the absorption maximum. This is due to the electron-donating nature of alkyl groups, which can destabilize the highest occupied molecular orbital (HOMO) and stabilize the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the π-π* transition. The solvent environment can also influence the position and intensity of the absorption bands.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Hexane | 225 | 8,500 | π-π |
| Ethanol | 228 | 8,750 | π-π |
| Methanol | 227 | 8,600 | π-π* |
This data is a hypothetical representation based on typical values for substituted pyrroles.
X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal XRD analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H group.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.54 |
| b (Å) | 12.87 |
| c (Å) | 15.23 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2067.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.05 |
This data is a hypothetical representation based on typical values for small organic molecules.
No Published Research Found for this compound
Following a comprehensive search of available scientific literature and databases, no specific computational and theoretical chemistry studies concerning the chemical compound This compound were identified. As a result, the generation of an article with detailed research findings and data tables, as per the requested outline, cannot be fulfilled at this time.
The inquiry for information included targeted searches for:
Quantum chemical calculations, including Density Functional Theory (DFT) studies.
HOMO-LUMO analysis and energy gap determination.
Electrostatic potential surface analysis.
Molecular stability and tautomeric equilibria.
Ab initio methods for electronic property prediction.
Molecular dynamics (MD) simulations for conformational analysis and intermolecular interactions.
Despite these specific searches, no scholarly articles or datasets dedicated to the theoretical and computational investigation of this compound were located. Therefore, the creation of a scientifically accurate article adhering to the provided structure is not possible.
Computational and Theoretical Chemistry Studies of 3 Butyl 4 2 Methylpropyl 1h Pyrrole
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on derivatives of 3-butyl-4-(2-methylpropyl)-1H-pyrrole have been published, the methodology is widely applied to various classes of pyrrole (B145914) derivatives to guide the design of more potent and selective molecules. nih.govnih.govrsc.org
A hypothetical QSAR study on a series of this compound derivatives would involve the following steps:
Dataset Compilation: A series of derivatives would be synthesized, modifying various positions of the pyrrole ring or the alkyl substituents. Their biological activity against a specific target (e.g., an enzyme or receptor) would be measured experimentally.
Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These can be categorized as:
Physicochemical: e.g., LogP (lipophilicity), molecular weight, molar refractivity.
Electronic: e.g., Dipole moment, partial charges, HOMO/LUMO energies.
Topological: Describing the connectivity of atoms.
Steric/3D: Describing the shape and size of the molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For instance, a study on N-iso-propyl pyrrole-based derivatives as HMG-CoA reductase inhibitors successfully developed a 3D-QSAR model that highlighted the importance of electron-withdrawing, hydrogen bond-donating, and hydrophobic features for inhibitory activity. nih.gov A similar approach for derivatives of this compound could identify the key structural features required for a desired biological effect, thereby guiding the synthesis of new, more potent compounds.
Table 1: Hypothetical Descriptors for a QSAR Study of this compound Derivatives
| Derivative | Modification | LogP | Molecular Weight ( g/mol ) | Predicted pIC50 (Hypothetical) |
| Parent | - | 4.1 | 193.33 | 5.2 |
| Derivative A | N-methylation | 4.3 | 207.35 | 5.5 |
| Derivative B | 2-hydroxylation | 3.8 | 209.33 | 6.1 |
| Derivative C | 5-carboxylation | 3.5 | 237.32 | 6.8 |
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are powerful computational methods used to predict the binding orientation and affinity of a small molecule to a specific biological target, typically a protein or nucleic acid. mdpi.comnih.govnih.gov These techniques can be used to hypothesize potential therapeutic targets for this compound and to understand the molecular basis of its interactions.
The process involves:
Target Selection: Based on the activities of structurally similar pyrroles, a potential protein target is chosen. For example, various pyrrole derivatives have been investigated as inhibitors of targets like Bruton's tyrosine kinase (BTK), the main protease (Mpro) of SARS-CoV-2, or the Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.govnih.govnih.gov
Molecular Docking: A 3D model of the target protein is obtained, usually from a crystallographic database. The this compound molecule is then computationally "docked" into the active site of the protein. Docking algorithms explore various possible conformations and orientations of the ligand within the binding site and calculate a scoring function to estimate the binding affinity.
Analysis of Interactions: The resulting docked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
For example, a molecular docking study of pyrrolopyrimidine derivatives identified key hydrogen bond interactions with residues in the active site of BTK. nih.gov A hypothetical docking study of this compound into a kinase active site might reveal that the butyl and isobutyl groups occupy hydrophobic pockets, while the N-H group of the pyrrole ring could act as a hydrogen bond donor to a backbone carbonyl oxygen of a key residue.
Table 2: Hypothetical Molecular Docking Results for this compound Against Various Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| BTK | 6B5J | -7.8 | Met477, Leu408, Cys481 |
| HER2 | 3PP0 | -8.2 | Leu726, Val734, Ala751, Leu852 |
| SARS-CoV-2 Mpro | 6LU7 | -6.9 | His41, Met49, Cys145, Met165 |
Prediction of Spectroscopic Parameters
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic parameters of molecules. researchgate.netnih.gov These predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a standard application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that typically show good agreement with experimental values. researchgate.net
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. These predicted spectra can aid in the interpretation of experimental IR and Raman data, allowing for the assignment of specific absorption bands to particular molecular vibrations, such as C-H stretches, C=C stretches of the pyrrole ring, and N-H bending.
Computational studies on pyrrole and its derivatives have demonstrated the accuracy of these predictive methods. nih.govresearchgate.net For this compound, such calculations would provide a theoretical benchmark for its spectroscopic characterization.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Method | Predicted Value (Hypothetical) |
| 13C NMR Chemical Shift (C2) | DFT (B3LYP/6-31G) | 118 ppm |
| 13C NMR Chemical Shift (C3) | DFT (B3LYP/6-31G) | 125 ppm |
| 1H NMR Chemical Shift (N-H) | DFT (B3LYP/6-31G) | 7.8 ppm |
| IR Frequency (N-H stretch) | DFT (B3LYP/6-31G) | 3450 cm-1 |
| IR Frequency (C=C stretch) | DFT (B3LYP/6-31G*) | 1580 cm-1 |
Chemical Reactivity and Derivatization Strategies for 3 Butyl 4 2 Methylpropyl 1h Pyrrole
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
The pyrrole (B145914) ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which is delocalized into the aromatic system. pearson.com This increased electron density makes the ring significantly more nucleophilic than benzene. For 3-butyl-4-(2-methylpropyl)-1H-pyrrole, the 3 and 4 positions are occupied by alkyl groups. Electrophilic attack is therefore directed to the unsubstituted α-positions (C2 and C5).
The regioselectivity is governed by the stability of the cationic intermediate (arenium ion) formed during the reaction. Attack at the C2 or C5 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, which can bear a positive charge and maintain a complete octet. stackexchange.com In contrast, attack at a β-position (C3 or C4) results in a less stable intermediate with the charge delocalized over only two carbon atoms. stackexchange.com Consequently, electrophilic substitution on 3,4-dialkylpyrroles occurs almost exclusively at the α-positions.
Given the symmetrical nature of the substitution pattern in this compound with respect to the unsubstituted positions, initial electrophilic attack will yield the 2-substituted product. If the reaction conditions are forcing, disubstitution can occur, leading to the 2,5-disubstituted product.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Expected Major Product |
| Nitration | HNO₃/CH₃COOH | 2-Nitro-3-butyl-4-(2-methylpropyl)-1H-pyrrole |
| Sulfonation | SO₃/Pyridine | This compound-2-sulfonic acid |
| Halogenation | NBS, NCS, or Br₂ in CCl₄ | 2-Halo-3-butyl-4-(2-methylpropyl)-1H-pyrrole |
| Friedel-Crafts Acylation | (CH₃CO)₂O / SnCl₄ | 1-(3-Butyl-4-(2-methylpropyl)-1H-pyrrol-2-yl)ethan-1-one |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | This compound-2-carbaldehyde |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide, DMF: Dimethylformamide
Nucleophilic Additions and Substitutions on the Pyrrole Ring
Nucleophilic aromatic substitution on the pyrrole ring is generally unfavorable. The electron-rich nature of the ring system repels incoming nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the pyrrole ring to decrease the electron density and stabilize the negatively charged Meisenheimer-like intermediate. iust.ac.ir Since this compound possesses electron-donating alkyl groups, it is highly deactivated towards nucleophilic attack.
Nucleophilic addition to the pyrrole ring is also not a common reaction pathway, as it would result in the loss of aromaticity, which is an energetically unfavorable process. quora.com Therefore, this compound is not expected to undergo nucleophilic additions or substitutions on the pyrrole ring under standard conditions.
Functional Group Interconversions of the Alkyl Side Chains
The butyl and isobutyl side chains of this compound offer opportunities for functionalization independent of the pyrrole ring's aromatic system. These alkyl groups can undergo reactions typical of alkanes, most notably free-radical halogenation.
This type of reaction is initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism. wikipedia.org Halogenation will preferentially occur at the carbon atom adjacent to the pyrrole ring (the "benzylic-like" position), as the resulting radical intermediate is stabilized by resonance with the aromatic ring. For the butyl group, this would be at the C1 position, and for the isobutyl group, at the C1 position as well. The selectivity of halogenation varies, with bromination being more selective than chlorination for the most substituted and resonance-stabilized position. youtube.com
Once halogenated, the alkyl side chains can undergo a variety of subsequent nucleophilic substitution reactions to introduce other functional groups.
Table 2: Potential Functional Group Interconversions of the Alkyl Side Chains
| Reaction Type | Reagents | Initial Product | Potential Subsequent Products |
| Free-Radical Bromination | NBS, UV light or peroxide | 3-(1-Bromobutyl)-4-(2-methylpropyl)-1H-pyrrole and/or 3-Butyl-4-(1-bromo-2-methylpropyl)-1H-pyrrole | Alcohols (via hydrolysis), Ethers (via Williamson synthesis), Amines (via reaction with ammonia (B1221849) or amines) |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | Potential for oxidation to carboxylic acids, though this may also affect the sensitive pyrrole ring. | Carboxylic acids at the side-chain positions. |
NBS: N-Bromosuccinimide
Formation of Poly-substituted Pyrrole Architectures
This compound serves as a valuable scaffold for the synthesis of more complex, poly-substituted pyrrole derivatives. Derivatization can be achieved at the remaining C-H bonds (C2 and C5) and the N-H bond.
A common strategy involves a stepwise approach:
N-Protection/Functionalization: The pyrrole nitrogen is acidic (pKa ≈ 17.5) and can be deprotonated by a strong base (e.g., NaH, BuLi) to form a pyrrolide anion. wikipedia.org This anion is nucleophilic and can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to yield N-substituted pyrroles. wikipedia.org
C2-Substitution: As discussed in section 5.1, electrophilic aromatic substitution will readily occur at one of the α-positions.
C5-Substitution: Following substitution at the C2 position, a second electrophilic substitution can be introduced at the remaining C5 position, often requiring slightly more forcing conditions.
This sequential functionalization allows for the controlled synthesis of tetra- and penta-substituted pyrroles with diverse functionalities.
Table 3: Strategies for the Synthesis of Poly-substituted Pyrroles
| Position of Substitution | Reaction Type | Reagents | Intermediate/Product |
| N1 | Deprotonation followed by Alkylation | 1. NaH2. R-X (e.g., CH₃I) | 1-Alkyl-3-butyl-4-(2-methylpropyl)-1H-pyrrole |
| C2 | Electrophilic Aromatic Substitution | POCl₃ / DMF | 1-Alkyl-3-butyl-4-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde |
| C5 | Electrophilic Aromatic Substitution | NBS | 5-Bromo-1-alkyl-3-butyl-4-(2-methylpropyl)-1H-pyrrole-2-carbaldehyde |
C-H Activation and Late-Stage Functionalization Approaches
Modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov These approaches are particularly valuable for the late-stage functionalization of complex molecules.
For this compound, C-H activation strategies could be directed towards several positions:
Ring C-H Bonds: Palladium-catalyzed and other transition-metal-catalyzed reactions can selectively functionalize the C2 and C5 positions of the pyrrole ring. This can include arylation, alkenylation, and other coupling reactions.
Alkyl Side Chain C-H Bonds: While more challenging, methods for the C(sp³)-H functionalization of alkyl groups on aromatic rings are emerging. nih.gov These reactions can provide access to derivatives that are difficult to synthesize through traditional methods. For instance, metal-free catalytic routes have been reported for the activation of C(sp³)-H bonds in N-protected dialkylpyrroles. nih.gov
These advanced methods offer high levels of regioselectivity and functional group tolerance, making them highly suitable for creating diverse libraries of pyrrole-based compounds for various applications. nih.gov
Mechanistic Biological Investigations of 3 Butyl 4 2 Methylpropyl 1h Pyrrole Derivatives in Vitro and in Silico
Exploration of Potential Biochemical Pathways and Molecular Targets
No studies detailing the inhibitory effects of 3-butyl-4-(2-methylpropyl)-1H-pyrrole derivatives on kinases or other enzymatic systems have been identified in the available scientific literature.
There is no available data on the receptor binding profiles or specific ligand-target interactions for this compound derivatives.
In Vitro Cellular Assays for Biological Activity (Mechanistic Focus)
No in vitro studies investigating the ability of this compound derivatives to induce apoptosis in malignant cells or affect other cellular processes have been found.
Information regarding the antioxidant or radical scavenging properties of this compound derivatives, or their effects on redox state modulation, is not present in the current body of scientific research.
There are no published in vitro studies on the antimicrobial mechanisms of this compound derivatives against any specific bacterial or fungal pathogens.
Membrane Interaction Studies and Biophysical Characterization
The interaction of small molecules with cellular membranes is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. For a compound like this compound, its passage across biological membranes is anticipated to occur primarily through passive diffusion, a process heavily influenced by its physicochemical properties, particularly lipophilicity.
In Vitro and In Silico Insights into Membrane Permeability:
The lipophilic character of the pyrrole (B145914) ring itself allows it to penetrate the lipid layers of cell membranes. ijprs.com The addition of alkyl groups, such as butyl and 2-methylpropyl (isobutyl), is known to further increase the lipophilicity of the pyrrole scaffold. ijprs.com This increased lipophilicity generally correlates with enhanced membrane permeability.
Studies on various heterocyclic compounds, including pyrrole derivatives, have demonstrated a clear relationship between lipophilicity (often expressed as the partition coefficient, logP) and the rate of passive diffusion across artificial and biological membranes. ijprs.comnih.gov Computational models and in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are frequently used to predict the gastrointestinal absorption and blood-brain barrier penetration of drug candidates. nih.gov For alkyl-substituted pyrroles, it is expected that an increase in the size of the alkyl chains would lead to a higher predicted permeability, up to a certain point where increased molecular size or other factors might become limiting. nih.gov
Biophysical Characterization of Pyrrole-Lipid Interactions:
Biophysical techniques can provide detailed insights into how molecules interact with and affect the structure of lipid bilayers. While specific data for this compound is unavailable, studies on related pyrrole-containing structures offer valuable information. For instance, investigations into pyrrolo[3,4-c]pyrrole (B14788784) derivatives have shown that these compounds can influence the thermotropic properties of model phospholipid membranes in a concentration-dependent manner. mdpi.com Such interactions typically lead to a decrease in the main phase transition temperature of the lipids, a broadening of the transition peaks, and a decrease in the enthalpy of the transition, indicating a fluidizing effect on the membrane. mdpi.com
It is plausible that this compound, due to its alkyl substituents, would insert into the hydrophobic core of the lipid bilayer. This insertion could disrupt the packing of the lipid acyl chains, leading to an increase in membrane fluidity. The extent of this effect would be dependent on the concentration of the compound and the specific lipid composition of the membrane.
The following table summarizes the expected influence of alkyl substitutions on the membrane interaction properties of a generic pyrrole scaffold, based on general principles observed in related compounds.
| Property | Influence of Alkyl Substitution (e.g., Butyl, Isobutyl) | Rationale |
| Lipophilicity (logP) | Increase | Alkyl groups are nonpolar and increase the overall hydrophobicity of the molecule. ijprs.com |
| Membrane Permeability | Likely Increase | Higher lipophilicity generally facilitates faster passive diffusion across the lipid bilayer. ijprs.comnih.gov |
| Interaction with Lipid Bilayer | Insertion into the hydrophobic core | The nonpolar alkyl chains are energetically favored to reside within the nonpolar interior of the membrane. |
| Effect on Membrane Fluidity | Likely Increase | Disruption of the ordered packing of lipid acyl chains can lead to a more fluid membrane state. mdpi.com |
Structure-Activity Relationship (SAR) Studies for Pyrrole Scaffolds (Theoretical and Experimental)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the pyrrole scaffold, SAR studies have been conducted across a wide range of biological targets, revealing key structural features that govern efficacy and selectivity.
Theoretical and Experimental SAR of Alkylated Pyrroles:
The biological activity of pyrrole derivatives can be significantly modulated by the nature and position of substituents on the pyrrole ring. nih.gov While specific SAR data for this compound is not available, general principles can be drawn from studies on other C-alkylated pyrroles.
Influence of Alkyl Chains on Activity: The introduction of alkyl groups can impact biological activity in several ways. Increased lipophilicity can enhance membrane permeability, leading to higher intracellular concentrations and potentially greater activity if the target is intracellular. nih.gov However, the size and shape of the alkyl groups are also critical. In some cases, longer or bulkier alkyl chains may lead to a decrease in activity due to steric hindrance at the target binding site. For example, in a series of pyrrole-based inhibitors of the HIF-1α pathway, analogs with longer alkyl chains showed stronger inhibitory effects up to a certain point, after which the introduction of a bulky phenyl ring reduced activity. nih.gov Conversely, benzyl (B1604629) and phenethyl groups, which combine aromatic and alkyl features, led to enhanced activity. nih.gov
Positional Isomerism: The positions of the alkyl substituents on the pyrrole ring (e.g., C2, C3, C4, C5) are crucial. The relative positioning of the butyl and isobutyl groups at the C3 and C4 positions in the target compound would create a specific steric and electronic profile that would be critical for its interaction with a biological target. Changes in the substitution pattern would likely lead to significant changes in activity.
The following table provides a hypothetical SAR analysis for a generic biologically active pyrrole scaffold, illustrating how modifications to alkyl substituents might affect activity. This is based on general principles and not on specific data for this compound.
| Modification to Pyrrole Scaffold | Predicted Effect on Activity | Rationale |
| Increase Alkyl Chain Length | Variable | May increase activity by enhancing hydrophobic interactions and/or membrane permeability, or decrease activity due to steric clash in the binding site. nih.gov |
| Introduce Branching in Alkyl Chain | Variable | Can provide a better fit in a specific binding pocket, increasing potency, or can introduce steric hindrance, reducing activity. |
| Change Position of Alkyl Groups | Significant Change | Alters the overall shape and electronic distribution of the molecule, likely impacting its ability to bind to a specific target. |
| Replace Alkyl with Polar Group | Likely Decrease (for nonpolar binding sites) | Would reduce hydrophobic interactions that are often critical for the binding of alkyl-substituted compounds. |
Applications of 3 Butyl 4 2 Methylpropyl 1h Pyrrole and Its Derivatives in Materials Science and Other Fields
Potential as Monomers for Conducting Polymers (e.g., Polypyrrole)
Polypyrrole (PPy) is a well-known intrinsically conducting polymer valued for its high conductivity, environmental stability, and biocompatibility. nih.govnih.gov The properties of PPy can be tailored by introducing substituents onto the pyrrole (B145914) monomer unit. In the case of 3-butyl-4-(2-methylpropyl)-1H-pyrrole, the alkyl groups at the β-positions (3 and 4) of the pyrrole ring play a crucial role in modifying the resulting polymer's structure and properties.
Polymerization of pyrrole typically occurs at the α-positions (2 and 5), leading to the formation of a conjugated polymer chain. mdpi.com However, side reactions can lead to branching and cross-linking, which can negatively impact the polymer's processability and mechanical properties. The butyl and 2-methylpropyl (isobutyl) groups in this compound act as blocking groups, sterically hindering reactions at the β-positions. This results in a more linear and less cross-linked polymer chain, which is expected to have improved solubility in organic solvents and better processability compared to unsubstituted polypyrrole. mdpi.com
Table 1: Comparison of Expected Properties of Unsubstituted Polypyrrole vs. Poly(this compound)
| Property | Unsubstituted Polypyrrole (PPy) | Poly(this compound) (Hypothetical) |
|---|---|---|
| Structure | Often branched and cross-linked | More linear and regular chain structure |
| Solubility | Generally insoluble in common solvents | Improved solubility in organic solvents |
| Processability | Poor, difficult to process | Enhanced, allowing for easier film and fiber formation |
| Conductivity | High (dependent on dopant) | Expected to be a good conductor |
| Mechanical Properties | Often brittle | Potentially more flexible and robust |
Role in Supramolecular Chemistry and Host-Guest Systems
The pyrrole ring is a valuable component in supramolecular chemistry due to its ability to participate in non-covalent interactions. The N-H group can act as a hydrogen bond donor, while the aromatic π-system can engage in π-π stacking and cation-π interactions. rsc.org These interactions are fundamental to the self-assembly of molecules into larger, ordered structures.
Derivatives of this compound can be designed to form specific supramolecular architectures. For instance, they can serve as building blocks for calix aip.orgpyrroles, which are macrocyclic host molecules known for their ability to bind anions and neutral guest molecules through hydrogen bonding. nih.gov The butyl and isobutyl groups would be located on the "upper rim" of the calix aip.orgpyrrole cavity, potentially influencing its solubility and its interaction with guest molecules.
The formation of stable host-guest complexes is a key area of supramolecular chemistry. aip.orgresearchgate.netnih.gov Pyrrole-based hosts have been investigated for their ability to recognize and bind fullerenes and other guest molecules. aip.orgresearchgate.net The interaction is often driven by a combination of van der Waals forces and electrostatic interactions. The alkyl substituents of this compound would contribute to the van der Waals interactions, potentially enhancing the binding affinity for certain guests.
Table 2: Non-Covalent Interactions in Pyrrole-Based Supramolecular Systems
| Interaction Type | Description | Role of Pyrrole Moiety | Potential Influence of Alkyl Substituents |
|---|---|---|---|
| Hydrogen Bonding | Interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom. | The N-H group acts as a hydrogen bond donor. | May sterically influence the approach of hydrogen bond acceptors. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The electron-rich π-system of the pyrrole ring participates in stacking. | Can affect the geometry and strength of the stacking interaction. |
| Cation-π Interaction | Noncovalent interaction between a cation and a π-system. | The pyrrole ring can interact with cations. | Alkyl groups can modulate the electron density of the π-system. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecule contributes to these forces. | The butyl and isobutyl groups significantly increase the surface area for van der Waals contacts. |
Exploration as Corrosion Inhibitors through Adsorption Phenomena
Organic compounds containing heteroatoms (like nitrogen) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. researchgate.netmdpi.com Pyrrole derivatives have shown significant promise in this area. The mechanism of inhibition primarily involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.com
The adsorption process can be influenced by several factors, including the electronic structure of the inhibitor molecule and the nature of the metal surface. The pyrrole ring, with its nitrogen atom and delocalized π-electrons, can interact with the vacant d-orbitals of the metal, leading to strong adsorption. This process can be described by various adsorption isotherms, such as the Langmuir isotherm.
The presence of the butyl and isobutyl groups on the pyrrole ring is expected to enhance the corrosion inhibition efficiency of this compound for several reasons:
Increased Electron Density: As electron-donating groups, the alkyl substituents increase the electron density on the pyrrole ring, which can strengthen its interaction with the metal surface.
Larger Surface Coverage: The bulky alkyl groups increase the molecular area, allowing each adsorbed molecule to cover a larger portion of the metal surface, thus providing a more effective barrier.
Studies on various alkyl-substituted organic inhibitors have shown that an increase in chain length or branching can lead to higher inhibition efficiency.
Table 3: Research Findings on Pyrrole Derivatives as Corrosion Inhibitors
| Pyrrole Derivative | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| N-arylpyrroles | Aluminium | Hydrochloric acid | >90% | researchgate.net |
Integration into Advanced Functional Materials
The unique combination of properties offered by this compound and its derivatives makes them suitable for integration into a variety of advanced functional materials. The development of modern materials often relies on the precise control of molecular structure to achieve desired macroscopic properties. mdpi.com
The enhanced solubility and processability of polymers derived from this compound could facilitate their use in applications where solution-based processing is required, such as in printable electronics, sensors, and biocompatible coatings. nih.govmdpi.commdpi.com For example, soluble conducting polymers can be used to create thin, transparent, and conductive films for flexible displays or smart windows.
In the field of sensor technology, the supramolecular properties of these pyrrole derivatives can be exploited. Host molecules based on this pyrrole could be designed to selectively bind specific ions or small molecules, with the binding event being transduced into a measurable signal (e.g., a change in fluorescence or conductivity). nih.gov
Furthermore, their potential as effective corrosion inhibitors suggests their use as additives in protective coatings and paints. By incorporating these molecules into a coating formulation, it may be possible to create "smart" coatings that can actively inhibit corrosion at the metal-coating interface.
The versatility of the pyrrole ring also allows for further functionalization. The N-H position can be substituted with various functional groups to impart additional properties, such as photoresponsiveness or specific biological activity, further expanding the range of potential applications in advanced functional materials. mdpi.com
Natural Product Context and Biosynthetic Pathway Relevance
Occurrence of Pyrrole (B145914) Core Structures in Natural Products
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in nature, found in compounds from both terrestrial and marine organisms. chim.itnih.gov These natural products exhibit remarkable structural diversity and a wide spectrum of biological activities.
Pyrrole-containing natural products can be broadly categorized based on their structural complexity and biological origin. Simple substituted pyrroles, such as those found in marine sponges of the genus Agelas, often feature halogen substitutions and demonstrate antibacterial and cytotoxic effects. chim.it More complex structures incorporate the pyrrole nucleus into larger polycyclic systems. Notable examples include the prodigiosins, a family of red-pigmented tripyrrolic alkaloids with antimicrobial and anticancer properties, and the lamellarins, which are 3,4-diarylated pyrrole-2-carboxylic acid derivatives isolated from marine invertebrates. chim.it
The pyrrole core is also a central component of vital biological molecules like heme, chlorophyll, and vitamin B12, where four pyrrole units are assembled into a macrocyclic porphyrin ring. nih.gov Furthermore, marine alkaloids constitute a significant family of pyrrole compounds with diverse biological activities, making them a subject of increasing interest in medicinal chemistry. nih.gov
Table 1: Examples of Naturally Occurring Pyrrole-Containing Compounds
| Compound Family | Representative Example | Natural Source | Noted Biological Activity |
|---|---|---|---|
| Brominated Pyrrole-2-carboxamides | Longamide | Marine Sponges (Agelas) | Antibacterial, Cytotoxic |
| Diarylated Pyrroles | Lamellarin O | Marine Invertebrates | Various (e.g., anticancer) |
| Tripyrrolic Alkaloids | Isoheptylprodigiosin | Bacteria | Antimicrobial |
| Porphyrins | Heme | Various Organisms | Oxygen Transport |
Biosynthetic Pathways Leading to Alkyl-Substituted Pyrroles
The biosynthesis of the pyrrole ring and its subsequent alkylation is a complex process often involving multifunctional enzyme complexes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The specific pathway can vary significantly depending on the organism and the final structure of the natural product.
A common precursor for the pyrrole ring in many biosynthetic pathways is the amino acid L-proline. nih.gov The biosynthesis can involve the oxidation of L-proline to form a pyrrole-2-carboxylate unit, which can then be further modified. researchgate.net For instance, the biosynthesis of halogenated pyrrole natural products often begins with the oxidation of L-prolyl-S-protein moieties to generate protein-tethered pyrrolyl-2-carboxyl units. researchgate.net These intermediates can then undergo halogenation and other modifications. researchgate.net
The alkyl substituents on the pyrrole ring are typically derived from the incorporation of various building blocks during biosynthesis. Fatty acid synthases (FAS) or PKS can provide alkyl chains of varying lengths, which are then incorporated into the final molecule. The assembly of these precursors is often orchestrated by NRPS machinery, which activates and links amino acids and other carboxylic acids in a specific sequence.
While a specific biosynthetic pathway for 3-butyl-4-(2-methylpropyl)-1H-pyrrole has not been elucidated due to its apparent absence as a characterized natural product, a hypothetical pathway can be envisioned based on known biosynthetic logic. Such a pathway would likely involve the condensation of precursors that provide the butyl and isobutyl (2-methylpropyl) side chains, potentially derived from the amino acids leucine (B10760876) and isoleucine or from fatty acid metabolism, onto a five-carbon scaffold that cyclizes to form the pyrrole ring.
Comparison with Related Naturally Occurring Pyrroles (e.g., Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl))
To provide context for a naturally occurring, alkyl-substituted pyrrole derivative, a comparison can be drawn with pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl). This compound, a diketopiperazine, contains a saturated pyrrolidine (B122466) ring fused to a pyrazine-dione ring, with an isobutyl (2-methylpropyl) substituent. Although structurally distinct from this compound in its core structure, it serves as an excellent example of a microbial secondary metabolite with an alkyl side chain derived from an amino acid.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) has been identified as a primary secondary metabolite produced by various bacterial species, including those of the genera Bacillus and Streptomyces. ekb.egscispace.com For example, it has been isolated from Bacillus cereus found in the potato rhizosphere and from marine Streptomyces species. ekb.egscispace.com
This natural product exhibits a range of biological activities, most notably antifungal and antioxidant properties. ekb.egscispace.com Studies have shown its efficacy against the soil-borne fungus Sclerotium bataticola and its ability to scavenge free radicals. ekb.egscispace.com The biosynthesis of this compound involves the condensation of L-leucine and L-proline, followed by cyclization to form the characteristic diketopiperazine structure. The 2-methylpropyl side chain is directly derived from the L-leucine precursor.
Table 2: Comparison of this compound and Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)
| Feature | This compound | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) |
|---|---|---|
| Core Structure | Monocyclic aromatic pyrrole | Bicyclic, saturated pyrrolidine fused to a pyrazine-dione |
| Alkyl Substituents | Butyl, 2-methylpropyl (isobutyl) | 2-methylpropyl (isobutyl) |
| Natural Occurrence | Not documented as a natural product | Secondary metabolite of Bacillus and Streptomyces species ekb.egscispace.com |
| Biosynthetic Precursors | Hypothetical | L-leucine, L-proline |
| Known Biological Activity | Not applicable | Antifungal, Antioxidant ekb.egscispace.com |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Complex Architectures
The synthesis of substituted pyrroles has been a subject of intense investigation for over a century, with classic methods like the Knorr and Paal-Knorr syntheses still being widely used. organic-chemistry.orgwikipedia.orgepa.gov However, the synthesis of asymmetrically substituted pyrroles such as 3-butyl-4-(2-methylpropyl)-1H-pyrrole can be challenging, often resulting in low yields and poor regioselectivity. epa.gov Future research should focus on developing novel and efficient synthetic routes to access this and other complex alkyl-pyrrole architectures.
One promising avenue is the exploration of multicomponent reactions, which offer the potential for atom economy and the rapid generation of molecular diversity. researchgate.net Additionally, modern catalytic methods, including those utilizing transition metals like palladium, rhodium, and copper, could provide highly regioselective pathways to di-alkylated pyrroles. organic-chemistry.orgorganic-chemistry.org For instance, a one-pot sequential reaction starting from terminal alkynes has been shown to be an efficient method for synthesizing substituted pyrroles. organic-chemistry.org Continuous flow synthesis is another modern technique that could offer significant advantages in terms of efficiency, safety, and scalability for the production of pyrrole (B145914) derivatives. syrris.comnih.gov
| Synthetic Approach | Potential Advantages | Key Considerations |
| Multicomponent Reactions | Atom economy, reduced waste, rapid access to diverse structures. researchgate.net | Optimization of reaction conditions to control regioselectivity. |
| Transition Metal Catalysis | High regioselectivity, mild reaction conditions. organic-chemistry.orgorganic-chemistry.org | Catalyst cost and removal from the final product. |
| Continuous Flow Synthesis | High efficiency, improved safety, scalability. syrris.comnih.gov | Initial setup costs and optimization of flow parameters. |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. researchgate.nettandfonline.com For this compound, advanced computational modeling can be employed to predict its electronic structure, conformational preferences, and potential interactions with biological targets or other molecules.
Density Functional Theory (DFT) calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and electronic properties. tandfonline.com Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the butyl and isobutyl side chains, which can influence the molecule's biological activity and material properties. Furthermore, in silico docking studies can predict the binding affinity of this compound to various protein targets, helping to identify potential therapeutic applications. nih.govnih.gov Such computational studies can significantly accelerate the discovery of new applications for this and other alkyl-pyrroles by prioritizing experimental efforts. rsc.org
Mechanistic Studies on Specific Biological Targets with High Resolution
The pyrrole scaffold is present in a wide range of biologically active molecules, exhibiting anticancer, antimicrobial, and antiviral properties. nih.govnih.govbiolmolchem.combiolmolchem.com The alkyl substituents on the pyrrole ring can significantly influence its biological activity by modulating its lipophilicity and steric interactions with biological targets. mdpi.com Given its structure, this compound is a candidate for investigation against various biological targets.
Future research should involve screening this compound against a panel of biologically relevant targets, such as enzymes and receptors. For any identified "hits," high-resolution mechanistic studies, including X-ray crystallography or cryo-electron microscopy of the compound in complex with its target, would be invaluable. These studies would provide a detailed understanding of the binding mode and the key molecular interactions, which is essential for structure-based drug design and the development of more potent and selective analogs. nih.gov For example, pyrrole derivatives have been identified as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a promising target for new tuberculosis treatments. nih.gov
| Potential Biological Target Class | Rationale |
| Protein Kinases | Many kinase inhibitors incorporate a pyrrole scaffold. mdpi.com |
| Microtubules | Pyrrole derivatives have been shown to target microtubule polymerization. nih.gov |
| Bacterial Enzymes | The lipophilic nature of the alkyl groups may facilitate membrane penetration. mdpi.commdpi.com |
| Viral Proteins | Pyrrole-based compounds have demonstrated antiviral activity. nih.govnih.gov |
Exploration of New Material Science Applications for Alkyl-Pyrroles
Pyrrole and its derivatives are fundamental building blocks for conducting polymers and other functional materials. researchgate.netresearchgate.net The alkyl substituents in this compound can be expected to enhance its solubility in organic solvents, which is a significant advantage for the processability of polypyrrole-based materials.
Future research in this area should focus on the polymerization of this compound to create novel conducting polymers. The properties of these polymers, such as their electrical conductivity, thermal stability, and morphology, should be thoroughly characterized. The presence of the butyl and isobutyl groups could lead to materials with unique properties, potentially suitable for applications in sensors, organic electronics, and corrosion protection. researchgate.net Furthermore, the incorporation of this monomer into copolymers with other pyrrole derivatives or different monomers could lead to a wide range of materials with tunable properties. researchgate.net
Interdisciplinary Research Integrating Synthesis, Biology, and Materials Science
The full potential of this compound can best be unlocked through a highly interdisciplinary research approach. The development of efficient synthetic routes will enable the production of sufficient quantities of the material for comprehensive biological and material science investigations. Insights gained from computational modeling can guide both the synthesis of new derivatives and the selection of biological targets and material applications to explore.
A collaborative effort between synthetic chemists, computational chemists, biologists, and materials scientists will be crucial for a holistic understanding of this molecule. For example, the discovery of a specific biological activity could inspire the design of new materials with biocompatible or biodegradable properties. Conversely, the development of a novel material with interesting electronic properties could lead to the exploration of its potential as a biosensor. Such an integrated approach will undoubtedly accelerate the translation of fundamental research on this compound into tangible applications.
Q & A
Q. What comparative studies exist on the effects of alkyl vs. aryl substituents on pyrrole’s electrochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
